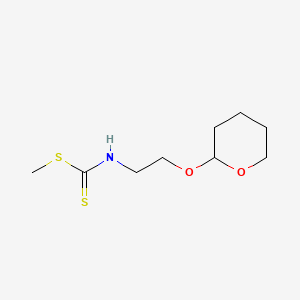

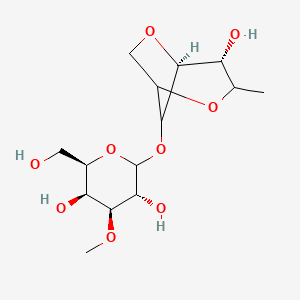

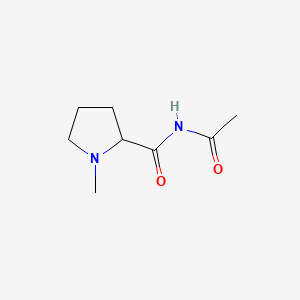

![molecular formula C9H7F3N2O B569401 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole CAS No. 114164-97-5](/img/structure/B569401.png)

2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it useful in drug discovery, biological studies, and material science.

Applications De Recherche Scientifique

Synthesis and Evaluation

A significant area of research involving 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole is its synthesis and subsequent application in various biological evaluations. For instance, a study focused on the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring, demonstrating an efficient procedure that yields pure products in a few minutes. These compounds, including derivatives of 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole, exhibited promising lipase inhibition and antioxidant activities, highlighting their potential in biomedical applications (Menteşe et al., 2013).

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition. Research has shown that benzimidazole derivatives, including the mentioned compound, can effectively inhibit the corrosion of mild steel in sulfuric acid environments. This is achieved through the formation of a protective layer on the metal surface, as evidenced by electrochemical studies and SEM micrographs. The compounds' adsorption characteristics follow the Langmuir adsorption isotherm, suggesting a mixed mode of physisorption and chemisorption (Ammal et al., 2018).

Antimicrobial and Antifungal Screening

In the realm of antimicrobial research, new derivatives of 1H-benzo[d]imidazole, synthesized for their potential applications, have been evaluated for antibacterial and antifungal activities. Some derivatives demonstrated appreciable antifungal activity, providing a basis for the development of new antimicrobial agents (Chakraborty et al., 2014).

Antioxidant and Antimicrobial Activities

Further studies have synthesized new derivatives of 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole, evaluating them for antioxidant and antimicrobial activities. Among these, certain compounds showed high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, emphasizing the compound's utility in developing new therapeutic agents (Bassyouni et al., 2012).

Non-Linear Optical (NLO) Materials

Another groundbreaking application is in the field of non-linear optical materials, where synthesized benzimidazole derivatives have been characterized to evaluate their NLO properties. These studies indicate that altering substituents on the benzimidazole ring affects the molecular hyperpolarizabilities, making these compounds suitable for various NLO device applications (Manikandan et al., 2019).

Propriétés

IUPAC Name |

2-methyl-6-(trifluoromethoxy)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-5-13-7-3-2-6(4-8(7)14-5)15-9(10,11)12/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSROJRWZJKELNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653150 |

Source

|

| Record name | 2-Methyl-6-(trifluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114164-97-5 |

Source

|

| Record name | 2-Methyl-6-(trifluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

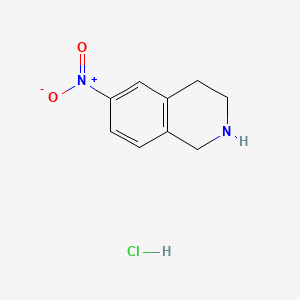

![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-](/img/no-structure.png)

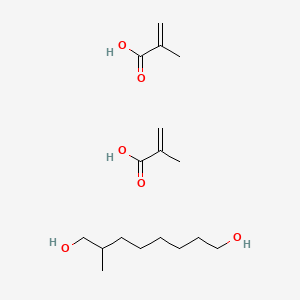

![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)

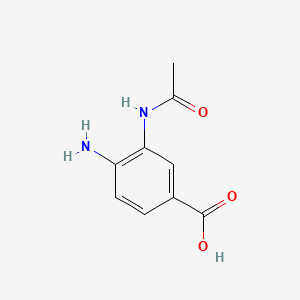

![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)

![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)